Cas no 941294-50-4 (Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate)

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
- Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate
- Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate
- Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
- ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
- MFCD09475909
- DTXSID60650020
- 941294-50-4
- A859557
- AKOS015838186
- Ethyl2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
- Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected
- ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate;
- KKWALHUVCIYBSO-UHFFFAOYSA-N
- BS-24675
- ethyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-5-carboxylate
- SCHEMBL12491653
- Ethyl 2-(Boc-amino)oxazole-5-carboxylate
-
- MDL: MFCD09475909
- インチ: InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
- InChIKey: KKWALHUVCIYBSO-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1=CN=C(O1)NC(OC(C)(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 256.10600
- どういたいしつりょう: 256.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- PSA: 90.66000
- LogP: 2.27130
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR11529-1g |
Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected |
941294-50-4 | 98% | 1g |
£170.00 | 2025-02-19 | |
TRC | E931963-500mg |
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |
941294-50-4 | 500mg |
$184.00 | 2023-05-18 | ||
TRC | E931963-250mg |
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |
941294-50-4 | 250mg |
$121.00 | 2023-05-18 | ||
TRC | E931963-1g |
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |
941294-50-4 | 1g |
$259.00 | 2023-05-18 | ||
Chemenu | CM191243-5g |
Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate |
941294-50-4 | 95% | 5g |
$380 | 2024-07-19 | |
abcr | AB236723-1g |
Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected, 98%; . |
941294-50-4 | 98% | 1g |
€195.00 | 2024-06-12 | |
1PlusChem | 1P0067VA-1g |
Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate |
941294-50-4 | 95% | 1g |
$153.00 | 2024-04-19 | |
Ambeed | A641432-5g |
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate |
941294-50-4 | 98% | 5g |
$317.0 | 2024-04-16 | |
A2B Chem LLC | AC89334-1g |
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate |
941294-50-4 | 98% | 1g |
$108.00 | 2024-07-18 | |
Chemenu | CM191243-1g |
Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate |
941294-50-4 | 95% | 1g |
$*** | 2023-05-29 |
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylateに関する追加情報
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) in Modern Chemical Biology and Medicinal Chemistry
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate, identified by the CAS number 941294-50-4, is a significant intermediate in the synthesis of biologically active compounds. This compound belongs to the oxazole class, which has garnered considerable attention in pharmaceutical research due to its versatile structural framework and potential applications in drug development. The presence of a t-butoxycarbonylamino (Boc) group in its structure enhances its utility as a protecting group in peptide synthesis, making it a valuable reagent in medicinal chemistry.
The oxazole moiety, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is known for its stability and reactivity. This structural feature allows ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions. These properties make it a cornerstone in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate has been explored in the context of drug discovery and development. Its role as a precursor in the synthesis of oxazole-based scaffolds has been highlighted in several studies. For instance, researchers have utilized this compound to develop new inhibitors targeting specific biological pathways. The oxazole ring is particularly interesting because it can mimic natural products and bioactive molecules, providing a scaffold for designing drugs with enhanced binding affinity and selectivity.
One notable application of ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including signal transduction and metabolic regulation. Dysregulation of protease activity is associated with several diseases, such as cancer and inflammation. By incorporating oxazole derivatives into protease inhibitors, researchers aim to develop more effective treatments with improved pharmacokinetic profiles.
Moreover, the Boc group in ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate provides stability under basic conditions, making it an excellent protecting group for amino functions during peptide synthesis. This property is particularly useful in multi-step syntheses where selective protection and deprotection are required. The compound's ability to undergo controlled reactions while maintaining structural integrity has made it indispensable in synthetic organic chemistry.
Recent advancements in computational chemistry have further enhanced the utility of ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of drug candidates. These studies have shown that oxazole derivatives can exhibit potent binding to enzymes and receptors, making them promising candidates for therapeutic intervention.
The pharmaceutical industry has also explored ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate as a building block for novel anticancer agents. Oxazole-based compounds have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. The Boc group's protecting function ensures that the compound remains stable during synthetic modifications, allowing for the introduction of additional functional groups that enhance its biological activity.
In conclusion, ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) is a versatile intermediate with significant applications in chemical biology and medicinal chemistry. Its structural features enable participation in diverse chemical transformations, making it a valuable tool for drug discovery and development. The compound's role as a precursor for oxazole-based scaffolds has been instrumental in designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in synthetic chemistry and pharmaceutical science is likely to grow further.
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